molecular formula C13H19N B7883399 1-(2-Methylbenzyl)piperidine

1-(2-Methylbenzyl)piperidine

Cat. No. B7883399
M. Wt: 189.30 g/mol
InChI Key: GPLJJBAMPGXWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylbenzyl)piperidine is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methylbenzyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methylbenzyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Bioactivity of Piperidine Compounds : Piperidine derivatives, including those with a methylbenzyl group, are synthesized for their bioactivity, particularly as potential antifungal agents. For example, Xue Si-jia (2011) synthesized a novel compound with a methylbenzyl piperidine structure and investigated its inhibitory activities against fungi (Xue Si-jia, 2011).

  • Pharmacological Properties in CNS Receptors : Piperidine derivatives have been studied for their affinity to central nervous system receptors. For instance, R. Tacke et al. (2003) examined σ ligands of the spiro[indane-1,4‘-piperidine] type, highlighting the potential of these compounds in neuroscience research (R. Tacke et al., 2003).

  • Role in Anticonvulsant Activity : Research has explored the potential of piperidine derivatives in anticonvulsant applications. B. Ho et al. (2001) synthesized analogues based on 2-piperidinecarboxylic acid and evaluated their anticonvulsant activity in mice (B. Ho et al., 2001).

  • Corrosion Inhibition Properties : Piperidine derivatives have been investigated for their application in corrosion inhibition. S. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies to predict the efficiency of some piperidine derivatives in inhibiting iron corrosion (S. Kaya et al., 2016).

  • Synthesis for Medicinal Chemistry Applications : The synthesis of piperidine derivatives is a key area of interest in medicinal chemistry. For example, T. Kitazume and Harumichi Shibano (1997) described the diastereoselective synthesis of N-(α-methylbenzyl)-6-difluoromethyl-4-hydroxy-4-(4-chlorophenyl)piperidines, highlighting the importance of piperidine frameworks in drug development (T. Kitazume and Harumichi Shibano, 1997).

  • Dual Inhibitors in Neurodegenerative Diseases : Some piperidine derivatives are studied as dual inhibitors for enzymes related to neurodegenerative diseases. Oscar M. Bautista-Aguilera et al. (2014) synthesized a compound that acted as a cholinesterase and monoamine oxidase dual inhibitor, demonstrating the therapeutic potential of piperidine derivatives in treating conditions like Alzheimer's disease (Oscar M. Bautista-Aguilera et al., 2014).

  • Interaction with Dopamine Receptors : Piperidine derivatives are also of interest in the study of dopamine receptors, which are crucial in various neurological disorders. M. Cardellini et al. (1987) synthesized N-alkyl derivatives of 2-(3-hydroxybenzyl)piperidine and evaluated their interaction with dopamine receptors (M. Cardellini et al., 1987).

properties

IUPAC Name

1-[(2-methylphenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-12-7-3-4-8-13(12)11-14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLJJBAMPGXWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylbenzyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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